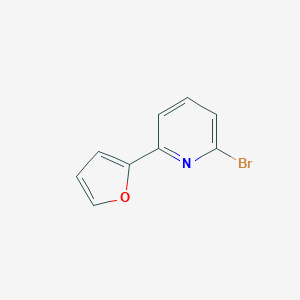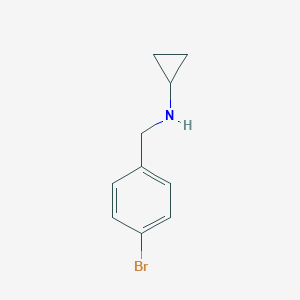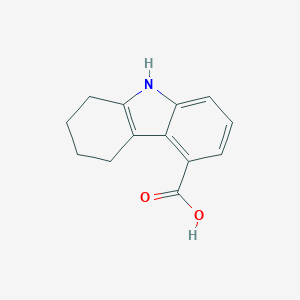
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid, also known as THCA, is a chemical compound that has recently gained attention in scientific research. THCA is a heterocyclic compound that belongs to the carbazole family. It has been found to have promising applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid is still not fully understood. However, it is believed that 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid exerts its effects by interacting with various receptors in the body, including the serotonin receptor, the dopamine receptor, and the cannabinoid receptor. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has also been found to inhibit the activity of certain enzymes in the body, which may contribute to its therapeutic effects.
生化和生理效应
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has also been found to have anxiolytic and antidepressant effects. Additionally, 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid is also stable under a wide range of conditions, making it a suitable compound for various experiments. However, 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid can be expensive to synthesize, which may limit its use in certain experiments.
未来方向
There are several future directions for 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid research. One direction is to further explore its potential as an anti-cancer agent. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to exhibit promising anti-cancer properties in various studies, and further research in this area may lead to the development of new cancer treatments. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to exhibit neuroprotective properties, and further research in this area may lead to the development of new therapies for these diseases. Additionally, there is a need for more research on the mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid, as a better understanding of how it exerts its effects may lead to the development of more effective treatments.
合成方法
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid can be synthesized through various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The most commonly used method for synthesizing 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid is the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde in the presence of a Lewis acid catalyst. The reaction yields 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid as the major product.
科学研究应用
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has been found to have a wide range of scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid has also been studied for its potential use in the development of new drugs, as it has been found to exhibit a high affinity for certain receptors in the body.
属性
CAS 编号 |
784143-99-3 |
|---|---|
产品名称 |
2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid |
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
6,7,8,9-tetrahydro-5H-carbazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h3,5,7,14H,1-2,4,6H2,(H,15,16) |
InChI 键 |
JATFYKRYLHPWLZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(C=CC=C3N2)C(=O)O |
规范 SMILES |
C1CCC2=C(C1)C3=C(C=CC=C3N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



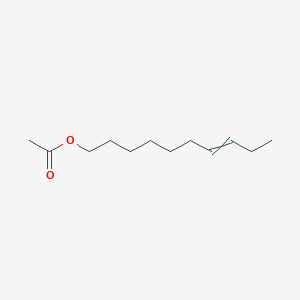
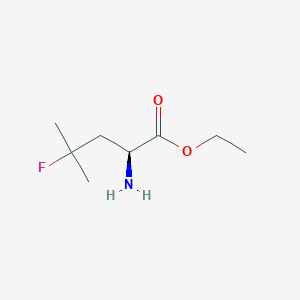
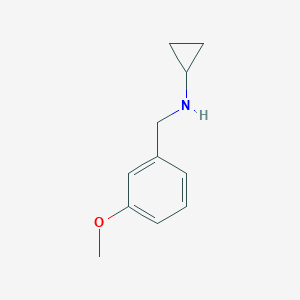
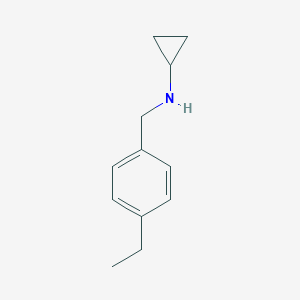
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
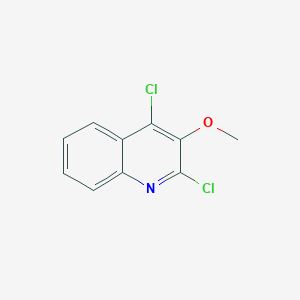
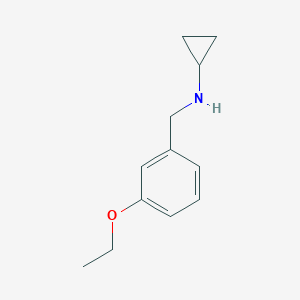
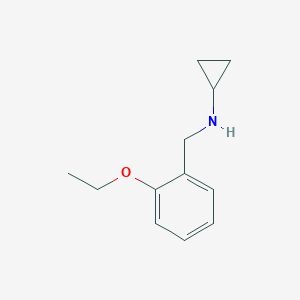
![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
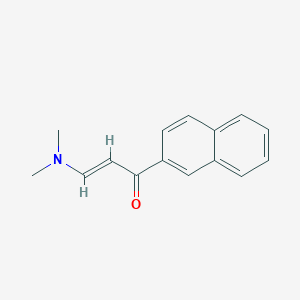
![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)
